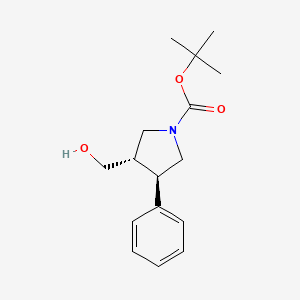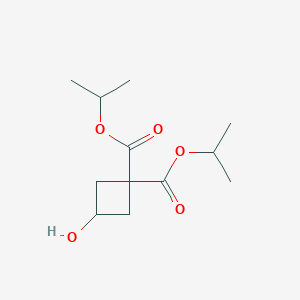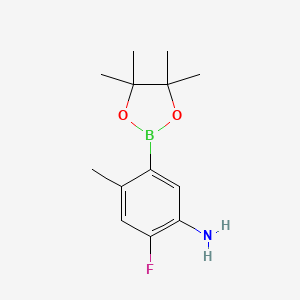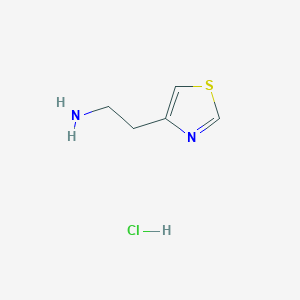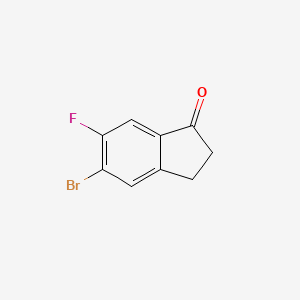
5-bromo-6-fluoro-2,3-dihidro-1H-inden-1-ona
Descripción general
Descripción
5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indanones It is characterized by the presence of bromine and fluorine atoms attached to the indanone core
Aplicaciones Científicas De Investigación
5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
Target of Action
The primary targets of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Biochemical Pathways
It is likely that this compound interacts with multiple pathways, given its complex chemical structure .
Pharmacokinetics
Given its molecular weight of 22905 , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound will become available .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
Análisis Bioquímico
Biochemical Properties
5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation. These changes in gene expression can lead to alterations in cellular function and behavior .
Molecular Mechanism
At the molecular level, 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and cellular processes. Additionally, 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound .
Dosage Effects in Animal Models
The effects of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects on the animals. As the dosage increases, the compound can exhibit significant biological activity, including modulation of enzyme activity, changes in gene expression, and alterations in cellular metabolism. High doses of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one may lead to toxic or adverse effects, such as organ damage or systemic toxicity. These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that can be further processed by other enzymatic pathways. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one can affect its biological activity and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular energy metabolism. The subcellular localization of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one can therefore have significant implications for its biochemical and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of the indanone core. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-6-chloro-2,3-dihydro-1H-inden-1-one
- 5-bromo-6-iodo-2,3-dihydro-1H-inden-1-one
- 5-fluoro-6-chloro-2,3-dihydro-1H-inden-1-one
Uniqueness
5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and stability, making it valuable for specific applications in organic synthesis and material science.
Propiedades
IUPAC Name |
5-bromo-6-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJWOVWPFKCPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866862-25-1 | |
| Record name | 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)
![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride](/img/structure/B1404228.png)
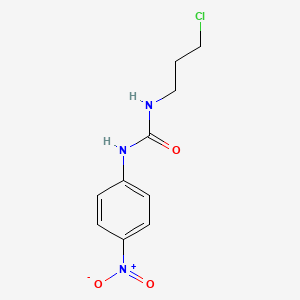
![Pyrrolo[1,2-a]pyrazine-1-methanol](/img/structure/B1404231.png)
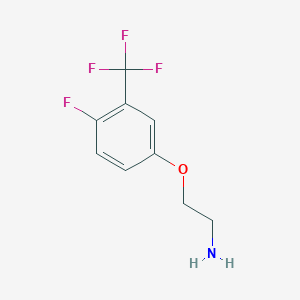
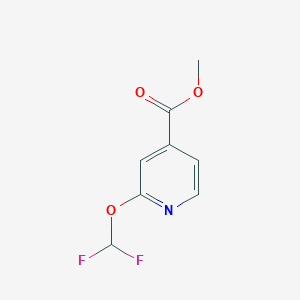
![4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanoic acid](/img/structure/B1404235.png)
![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)

